molecular formula C18H20O B8687857 4'-Pentyl[1,1'-biphenyl]-4-carbaldehyde CAS No. 56741-21-0

4'-Pentyl[1,1'-biphenyl]-4-carbaldehyde

Cat. No. B8687857
CAS RN: 56741-21-0
M. Wt: 252.3 g/mol
InChI Key: FLJUIHAHXQMQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Pentyl[1,1'-biphenyl]-4-carbaldehyde is a useful research compound. Its molecular formula is C18H20O and its molecular weight is 252.3 g/mol. The purity is usually 95%.
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properties

CAS RN

56741-21-0

Product Name

4'-Pentyl[1,1'-biphenyl]-4-carbaldehyde

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

4-(4-pentylphenyl)benzaldehyde

InChI

InChI=1S/C18H20O/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h6-14H,2-5H2,1H3

InChI Key

FLJUIHAHXQMQRB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 6.23 g of 4'-pentyl-4-cyanobiphenyl in 50 ml of absolute toluene was placed at 0° C. in a sulphonation flask under argon gasification and treated within 10 minutes with 27 ml of a 1.36N solution of diisobutylaluminium hydride in toluene. After completion of the addition, the mixture was stirred at room temperature for a further 22 hours, then poured cautiously into 50 ml of 1N sulphuric acid and extracted three times with 100 ml of diethyl ether each time. The organic phases were washed once with 50 ml of 1N sulphuric acid and twice with 50 ml of water each time, dried over magnesium sulphate and concentrated. Low-pressure chromatography (0.5 bar) of the oily residue (6.0 g on silica gel with 10% ethyl acetate/petroleum ether gave 5.86 g (93%) of 4-formyl-4'-pentylbiphenyl as a colourless viscous oil (purity 99.7%).
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6.23 g
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Synthesis routes and methods II

Procedure details

A solution of 10 g of 4-pentyl-4'-cyanobiphenyl in 150 ml of toluene was treated dropwise at 0° C. with 65 ml of a 1M solution of diisobutylaluminium hydride in toluene while gassing with nitrogen. The reaction mixture was stirred at room temperature overnight, then treated dropwise with 340 ml of 1N sulphuric acid, stirred at room temperature for 1 hour, poured into 1,000 ml of water and then extracted three times with 100 ml of ethyl acetate each time. The combined organic phases were washed twice with 50 ml of saturated sodium chloride solution each time, dried over magnesium sulphate, filtered and subsequently concentrated. Chromatographic purification of the residue on silica gel with hexane/ethyl acetate (vol. 9:1) gave 10.1 g of 4-pentyl-4'-biphenylcarboxaldehyde.
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